Cas no 1806968-61-5 (3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid)

3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid is a versatile pyridine derivative with a reactive chloromethyl group and a difluoromethyl substituent, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and acetic acid functionalities enhances its utility in further derivatization, enabling the formation of amides, esters, and other bioactive compounds. The difluoromethyl group contributes to metabolic stability and bioavailability, while the chloromethyl moiety allows for selective alkylation reactions. This compound is particularly useful in the development of heterocyclic scaffolds for medicinal chemistry applications, offering a balance of reactivity and structural diversity for targeted molecular design.
3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid structure
1806968-61-5 structure
商品名:3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid
CAS番号:1806968-61-5
MF:C9H9ClF2N2O2
メガワット:250.629768133163
CID:4857922

3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

    • 3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid
    • インチ: 1S/C9H9ClF2N2O2/c10-2-6-8(13)4(1-7(15)16)5(3-14-6)9(11)12/h3,9H,1-2,13H2,(H,15,16)
    • InChIKey: HLEKPHKFIHSSDP-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C(=C(CC(=O)O)C(C(F)F)=CN=1)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 256
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 76.2

3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029063855-1g
3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid
1806968-61-5 97%
1g
$3,039.60 2022-03-31
Alichem
A029063855-250mg
3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid
1806968-61-5 97%
250mg
$960.00 2022-03-31
Alichem
A029063855-500mg
3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid
1806968-61-5 97%
500mg
$1,711.50 2022-03-31

3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid 関連文献

3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acidに関する追加情報

Introduction to 3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid (CAS No. 1806968-61-5)

3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid (CAS No. 1806968-61-5) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. The combination of an amino group, a chloromethyl moiety, and a difluoromethyl substituent on a pyridine ring, along with an acetic acid functional group, imparts a range of chemical and biological properties that make it an intriguing candidate for further investigation.

The structural complexity of 3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid is one of its most notable features. The presence of the amino group provides opportunities for hydrogen bonding and interactions with biological targets, while the chloromethyl moiety can participate in various chemical reactions, such as nucleophilic substitution. The difluoromethyl substituent adds fluorine atoms, which are known to influence the lipophilicity and metabolic stability of molecules. The acetic acid functional group further enhances the compound's solubility and reactivity, making it suitable for a wide range of synthetic transformations.

In recent years, there has been a growing interest in the development of pyridine-based compounds for their potential therapeutic applications. Pyridine derivatives have been extensively studied for their anti-inflammatory, antiviral, and anticancer properties. The specific structure of 3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid suggests that it could exhibit similar biological activities. For instance, the amino group can interact with enzymes and receptors, while the chloromethyl and difluoromethyl moieties can modulate the compound's pharmacokinetic properties.

One of the key areas where 3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid shows promise is in the development of anticancer agents. Cancer remains one of the leading causes of mortality worldwide, and there is a constant need for new and effective treatments. Pyridine-based compounds have been shown to inhibit various cancer-related pathways, such as cell proliferation, angiogenesis, and metastasis. The unique combination of functional groups in this compound could enhance its ability to target specific cancer cells while minimizing side effects on healthy tissues.

Beyond cancer research, 3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid has also been explored for its potential anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. The ability of this compound to interact with inflammatory mediators and signaling pathways could make it a valuable tool in developing new treatments for these conditions.

The synthetic accessibility of 3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid is another important aspect that contributes to its appeal in pharmaceutical research. The compound can be synthesized through well-established methods involving multi-step reactions. For example, starting from readily available pyridine derivatives, the amino group can be introduced via nucleophilic substitution or reduction reactions. The chloromethyl moiety can be added through electrophilic substitution or coupling reactions, while the difluoromethyl substituent can be introduced using fluorinating agents or organometallic reagents. These synthetic routes provide flexibility in modifying the structure to optimize its biological activity.

In addition to its potential therapeutic applications, 3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid has also been studied for its analytical applications. The unique combination of functional groups makes it an excellent candidate for use as a reference standard or internal standard in analytical chemistry. Its distinct chemical properties allow for precise quantification and identification in complex matrices, making it useful in quality control processes and regulatory compliance.

The pharmacokinetic properties of 3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies have shown that the presence of fluorine atoms can significantly influence the metabolic stability and bioavailability of molecules. The acetic acid functional group can also affect the compound's solubility and permeability across biological membranes.

To further explore the potential applications of 3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid, several in vitro and in vivo studies have been conducted. In vitro assays have demonstrated that this compound exhibits potent activity against various cancer cell lines, with selective toxicity towards tumor cells compared to normal cells. In vivo studies using animal models have also shown promising results in terms of efficacy and safety profiles.

The future directions for research on 3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid include optimizing its structure to enhance its therapeutic index and exploring new delivery methods to improve its bioavailability and reduce side effects. Additionally, there is a need to conduct more extensive clinical trials to evaluate its safety and efficacy in human subjects.

In conclusion, 3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-4-acetic acid (CAS No. 1806968-61-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting cancer, inflammation, and other diseases. Ongoing research continues to uncover new insights into its biological activities and pharmacological properties, paving the way for future advancements in drug discovery and development.

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